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Abstract
Fengabine (SL-79,229) is a novel antidepressant agent that emerged from research as a

compound with a unique GABAergic mechanism of action. Unlike typical GABA agonists,

Fengabine does not bind directly to GABA receptors but appears to modulate GABAergic

transmission, a conclusion drawn from evidence that its antidepressant effects are reversed by

GABA-A receptor antagonists. This technical guide provides a comprehensive overview of

Fengabine's chemical structure, physicochemical and pharmacological properties, and a

detailed examination of the experimental methodologies used to characterize this compound.

Chemical Structure and Properties
Fengabine is chemically known as (6Z)-6-[butylamino-(2-chlorophenyl)methylene]-4-chloro-

cyclohexa-2,4-dien-1-one. Its structure is characterized by a substituted cyclohexadienone ring

linked to a butylamino and a chlorophenyl group.

Table 1: Chemical and Physical Properties of Fengabine
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Property Value

IUPAC Name

(6Z)-6-[butylamino-(2-

chlorophenyl)methylene]-4-chloro-cyclohexa-

2,4-dien-1-one

Synonyms SL-79,229

CAS Number 80018-06-0

Molecular Formula C₁₇H₁₇Cl₂NO

Molecular Weight 322.23 g/mol

Appearance Not specified in available literature

Solubility Not specified in available literature

SMILES
ClC1=CC=C(C=C1)/C(=N\CCCC)/C2=CC(Cl)=C

C=C2

Synthesis
While a detailed, step-by-step synthesis protocol for Fengabine is not readily available in the

public domain, its structure as a benzylidene derivative suggests a likely synthetic route

involving the condensation of a substituted benzaldehyde with a suitable amine, followed by

further modifications to form the cyclohexadienone ring structure. The synthesis of related

GABAergic compounds often involves multi-step reactions, including condensations,

cyclizations, and functional group interconversions.

Pharmacological Properties and Mechanism of
Action
Fengabine exhibits antidepressant effects with a faster onset of action and a more favorable

side-effect profile compared to traditional tricyclic antidepressants. A key characteristic of

Fengabine is its indirect GABAergic activity.

Evidence for GABAergic Mechanism
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The primary evidence for Fengabine's GABAergic mechanism stems from preclinical studies

where its antidepressant-like effects in animal models were reversed by the GABA-A receptor

antagonist, bicuculline. This suggests that while Fengabine does not directly bind to the

GABA-A receptor, its therapeutic actions are dependent on a functional GABA-A receptor

system.

Proposed Signaling Pathway
The exact molecular targets of Fengabine remain unknown. It is hypothesized that Fengabine
may act on upstream or downstream elements of the GABAergic signaling cascade, ultimately

leading to an enhancement of GABAergic neurotransmission. This could involve modulation of

GABA synthesis, release, or the activity of other proteins that interact with the GABA-A receptor

complex.
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Caption: Proposed mechanism of action for Fengabine within the GABAergic synapse.

Experimental Protocols
Fengabine's antidepressant potential has been evaluated in several well-established

preclinical models of depression.

Learned Helplessness Model in Rats
This model induces a depressive-like state in rats by exposing them to inescapable and

unpredictable stress.
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Methodology:

Induction Phase: Rats are subjected to a series of inescapable foot shocks in a shuttle box

apparatus. A control group is typically exposed to the same shocks but has the ability to

escape.

Testing Phase: 24 hours after the induction phase, rats are placed back in the shuttle box

and subjected to escapable shocks. The latency to escape is measured.

Drug Administration: Fengabine or a vehicle control is administered to the "helpless" rats

(those that fail to learn to escape) prior to the testing phase.

Endpoint: A significant reduction in escape latency in the Fengabine-treated group

compared to the vehicle group indicates an antidepressant-like effect.
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Caption: Experimental workflow for the learned helplessness model.

Olfactory Bulbectomized (OBX) Rat Model
Bilateral removal of the olfactory bulbs in rats leads to behavioral and neurochemical changes

that are reversed by chronic, but not acute, administration of antidepressant drugs.

Methodology:

Surgery: Rats undergo bilateral olfactory bulbectomy or a sham surgery.

Recovery: A post-operative recovery period of approximately two weeks is allowed.

Drug Administration: Chronic administration of Fengabine or vehicle is initiated.

Behavioral Testing: Following the treatment period, rats are subjected to behavioral tests,

such as the open field test to assess hyperactivity, a characteristic of OBX rats.

Endpoint: Reversal of the OBX-induced hyperactivity in the Fengabine-treated group is

indicative of antidepressant efficacy.

Analytical Methodology
A sensitive and specific method for the determination of Fengabine and its metabolites in

plasma has been developed using capillary gas chromatography with electron-capture

detection.

Methodology:

Sample Preparation: Plasma samples are buffered, and Fengabine and its metabolites are

extracted using a liquid-liquid extraction procedure.

Derivatization: The extracted compounds are derivatized to enhance their volatility and

detectability.

Gas Chromatography: The derivatized sample is injected into a gas chromatograph

equipped with a capillary column for separation.
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Detection: An electron-capture detector is used for the sensitive quantification of the

analytes.

Clinical Studies
Clinical trials have shown that Fengabine has an efficacy comparable to that of tricyclic

antidepressants in the treatment of depression. Notably, it was reported to have a more rapid

onset of action and fewer side effects, particularly sedative and anticholinergic effects.

Table 2: Summary of Key Findings from Preclinical and Clinical Studies

Study Type Model/Population Key Findings

Preclinical Learned Helplessness (Rat)

Fengabine reverses the

escape deficit, an effect

blocked by bicuculline.

Preclinical Olfactory Bulbectomy (Rat)

Chronic Fengabine

administration reverses the

behavioral deficits.

Pharmacology In vitro/In vivo (Rat)

Does not directly bind to

GABA-A or GABA-B receptors;

does not inhibit GABA

transaminase. Affects

noradrenergic and

serotonergic systems, but does

not inhibit monoamine uptake

or monoamine oxidase.

Clinical Trials Patients with Depression

Efficacy comparable to tricyclic

antidepressants. Faster onset

of action. Fewer sedative and

anticholinergic side effects.

Conclusion
Fengabine represents a unique approach to antidepressant therapy through its indirect

modulation of the GABAergic system. While it was never marketed, the study of Fengabine

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 6 / 7 Tech Support

https://www.benchchem.com/product/b1672504?utm_src=pdf-body
https://www.benchchem.com/product/b1672504?utm_src=pdf-body
https://www.benchchem.com/product/b1672504?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1672504?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


provides valuable insights into the role of GABA in depression and highlights the potential for

developing novel antidepressants with distinct mechanisms of action. Further research to

elucidate its precise molecular targets could pave the way for a new generation of GABAergic-

based therapies for mood disorders.

To cite this document: BenchChem. [Fengabine: A Technical Guide to its Chemical Structure,
Properties, and GABAergic Mechanism]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b1672504#fengabine-chemical-structure-and-
properties]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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